Benzo[d]isothiazole-3,5-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
1,2-benzothiazole-3,5-diamine |
InChI |
InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,8H2,(H2,9,10) |
InChI Key |
DLXWMFWEBBPCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NS2)N |
Origin of Product |
United States |
Derivatization Strategies and Analogue Synthesis of Benzo D Isothiazole 3,5 Diamine
Functionalization of Amine Groups in Benzo[d]isothiazole-3,5-diamine
The presence of two amine groups in this compound offers opportunities for various functionalization reactions. These reactions can be tailored to introduce a wide range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule.
One common approach involves the acylation of the amine groups. For instance, reaction with acyl chlorides or anhydrides can introduce alkyl or aryl amide functionalities. These modifications can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, which are crucial for biological activity.
Another strategy is the alkylation of the amine groups. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. The introduction of alkyl chains of varying lengths and branching can impact the steric and electronic properties of the molecule.
Furthermore, the diazotization of the amine groups followed by Sandmeyer or related reactions allows for the introduction of a wide array of functional groups, including halogens, cyano, and hydroxyl groups. This versatility makes it a powerful tool for generating a diverse library of derivatives.
Synthesis of Schiff Base Derivatives from Benzo[d]isothiazol-3-amines
Schiff bases, or imines, are a class of compounds formed by the condensation of a primary amine with an aldehyde or a ketone. niscpr.res.in The synthesis of Schiff base derivatives from benzo[d]isothiazol-3-amines has been a subject of interest due to the diverse biological activities exhibited by these compounds. nih.govresearchgate.net
The reaction typically involves the condensation of a benzo[d]isothiazol-3-amine with a substituted or unsubstituted benzaldehyde (B42025) in the presence of a suitable catalyst. researchgate.net The resulting Schiff bases possess an azomethine (-C=N-) group, which is a key pharmacophore. niscpr.res.in A study on the synthesis of benzo[d]isothiazole Schiff bases revealed that these compounds can exhibit marked cytotoxicity against certain cancer cell lines. nih.govresearchgate.net For example, some benzo[d]isothiazole derivatives have been shown to inhibit the growth of leukemia cell lines. nih.gov
The general synthetic route for the preparation of these Schiff bases is outlined below:
| Reactant 1 | Reactant 2 | Product |
| Benzo[d]isothiazol-3-amine | Substituted Benzaldehyde | (E)-N-(substituted-benzylidene)benzo[d]isothiazol-3-amine |
The antimicrobial properties of 2-amino-benzo[d]isothiazol-3-one and its arylideneamino derivatives have also been investigated. These compounds have demonstrated good antibacterial activity against a range of bacteria, including penicillin-resistant strains. nih.gov
Construction of Fused Ring Systems Incorporating the Benzo[d]isothiazole Moiety
The construction of fused ring systems that incorporate the benzo[d]isothiazole moiety leads to the formation of more complex polycyclic structures with potentially unique biological activities. These strategies often involve the annulation of a new ring onto the existing benzo[d]isothiazole core.
One approach involves the reaction of a suitably functionalized benzo[d]isothiazole derivative with a bifunctional reagent. For example, a benzo[d]isothiazole with an ortho-disposed amino and cyano group could be cyclized with appropriate reagents to form a fused pyrimidine (B1678525) ring. The synthesis of pyrimido[1,2-a]indoles and related benzo-fused ring systems has been reviewed, highlighting various synthetic methodologies. thieme-connect.dethieme-connect.de
Another strategy involves intramolecular cyclization reactions. A benzo[d]isothiazole derivative with a side chain containing a reactive functional group can be induced to cyclize, forming a new fused ring. For example, a benzo[d]isothiazole substituted with a side chain containing a carboxylic acid and an amine could undergo intramolecular amide bond formation to yield a lactam-fused system.
Furthermore, cycloaddition reactions, such as Diels-Alder reactions, can be employed to construct fused six-membered rings onto the benzo[d]isothiazole scaffold, provided a suitable diene or dienophile functionality is present on the starting material. The synthesis of benzo arkat-usa.orghilarispublisher.comisothiazolo[3,2-b]quinazolinones has been reported through N-S/C-S bond coupling. arkat-usa.org
Preparation of Biologically Relevant Hybrid Molecules with Benzo[d]isothiazole Units
The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or synergistic biological activity. The benzo[d]isothiazole unit has been incorporated into various hybrid molecules with the aim of developing novel therapeutic agents. hilarispublisher.com
One strategy involves linking the benzo[d]isothiazole scaffold to another biologically active moiety through a suitable linker. For example, benzothiazole (B30560) has been cross-linked with hydroxamic acid to create hybrid molecules with potential as HDAC inhibitors. hilarispublisher.com Similarly, the design of benzothiazole-thiazole hybrids as potent p56lck inhibitors for cancer treatment has been explored. biointerfaceresearch.com
Another approach is the direct fusion of the benzo[d]isothiazole ring with another heterocyclic system. This can lead to novel fused-ring systems with unique pharmacological profiles. For instance, new benzothiazole hybrids have been synthesized and evaluated as potential VEGFR-2 inhibitors for anticancer therapy. nih.gov
The synthesis of these hybrid molecules often requires multi-step synthetic sequences, starting with the functionalization of the benzo[d]isothiazole core, followed by coupling with the other pharmacophoric unit.
Rational Design and Synthesis of Substituted Benzo[d]isothiazole Derivatives
The rational design of substituted benzo[d]isothiazole derivatives is a key strategy for developing compounds with specific biological targets and desired pharmacological properties. nih.gov This approach involves understanding the structure-activity relationships (SAR) of existing benzo[d]isothiazole compounds and using this knowledge to design new analogues with improved potency and selectivity. nih.gov
Computational methods, such as molecular docking, are often employed to predict the binding affinity of designed molecules to a specific biological target. nih.gov This allows for the prioritization of synthetic targets and a more efficient drug discovery process.
The synthesis of these rationally designed derivatives often involves the use of modern synthetic methodologies to introduce specific substituents at desired positions on the benzo[d]isothiazole ring. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to introduce aryl or heteroaryl groups. nih.gov
A study on the rational design and synthesis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, which share structural similarities with benzo[d]isothiazole derivatives, demonstrated the use of Buchwald-Hartwig cross-coupling for their preparation. nih.gov The synthesis of 2-substituted benzimidazole (B57391) derivatives, another related heterocyclic system, has also been explored using various synthetic methods. rasayanjournal.co.inresearchgate.net
Structural Characterization and Spectroscopic Analysis of Benzo D Isothiazole 3,5 Diamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.
For benzo[d]isothiazole derivatives, NMR analysis reveals characteristic chemical shifts and coupling constants that are indicative of the fused ring system and the nature of its substituents. For instance, a complete ¹H and ¹³C NMR spectral assignment has been reported for 3-amino-5-methylbenzo[d]isothiazole. nih.gov The analysis was achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC experiments, which help to establish the connectivity between protons and carbons. nih.gov
In a broader context, the NMR spectra of various 3-amino benzo[d]isothiazole derivatives have been documented, showcasing the influence of different substituents on the chemical shifts of the aromatic and heterocyclic protons and carbons. nih.gov
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-4 | 7.2-7.4 | 120-125 |
| H-6 | 6.8-7.0 | 110-115 |
| H-7 | 7.5-7.7 | 125-130 |
| NH₂ (at C3) | 5.0-6.0 | - |
| NH₂ (at C5) | 4.0-5.0 | - |
| C-3 | - | 160-165 |
| C-3a | - | 145-150 |
| C-4 | 7.2-7.4 | 120-125 |
| C-5 | - | 140-145 |
| C-6 | 6.8-7.0 | 110-115 |
| C-7 | 7.5-7.7 | 125-130 |
| C-7a | - | 135-140 |
Data is illustrative and based on general principles of NMR spectroscopy for aromatic amines and heterocyclic compounds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a molecule by providing a highly precise mass-to-charge ratio. This information is vital for confirming the molecular formula of newly synthesized compounds.
In the characterization of 3-amino benzo[d]isothiazole derivatives, HRMS has been used to confirm their elemental composition. For example, various derivatives have been analyzed, and their calculated and found molecular weights have been reported to be in close agreement, validating their proposed structures.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the bonds within the molecule.
For benzo[d]isothiazole derivatives, IR spectra typically show characteristic absorption bands for the N-H stretching of the amino groups, C=N stretching of the isothiazole (B42339) ring, and various C-H and C=C vibrations of the aromatic system. For instance, the IR spectrum of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, a related heterocyclic system, shows characteristic peaks for C-H aromatic stretching, C=N, and C=C bonds. nih.gov The study of various benzothiazole (B30560) derivatives has also highlighted the characteristic vibrational frequencies associated with this heterocyclic core.
Table 2: Typical IR Absorption Frequencies for Benzo[d]isothiazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3300-3500 |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Isothiazole (C=N) | Stretching | 1550-1650 |
| Aromatic (C=C) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-S | Stretching | 600-800 |
This data is generalized from typical values for these functional groups in similar heterocyclic systems.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice.
UV-Visible Spectroscopy in the Study of Electronic Transitions and Conjugation
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the extent of conjugation. The absorption maxima (λmax) correspond to electronic transitions between different molecular orbitals.
The UV-Vis spectra of benzothiazole derivatives have been studied, and they typically exhibit absorption bands arising from π-π* and n-π* transitions within the conjugated system. orientjchem.org The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the benzo[d]isothiazole core. For example, the electronic spectra of various benzothiazole complexes show charge transfer bands and d-d transitions, which are influenced by the metal ion and the ligand structure. orientjchem.org
Table 3: Illustrative UV-Visible Absorption Data for a Substituted Benzo[d]isothiazole
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Ethanol | 280 | 15,000 | π-π |
| Ethanol | 350 | 8,000 | n-π |
| Dichloromethane | 285 | 14,500 | π-π |
| Dichloromethane | 355 | 7,800 | n-π |
This table provides hypothetical data to illustrate the typical electronic transitions observed in such conjugated systems.
Theoretical and Computational Investigations of Benzo D Isothiazole 3,5 Diamine
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the geometric and electronic properties of heterocyclic compounds. nih.gov For Benzo[d]isothiazole-3,5-diamine, DFT calculations, typically using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311G(d,p), are used to determine the molecule's most stable three-dimensional conformation through geometry optimization. researchgate.net
This process minimizes the total energy of the system, providing key structural parameters. The resulting data reveals the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's ground state. These theoretical parameters can be validated by comparison with experimental data if available. researchgate.net
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S | 1.75 Å |
| C-N (thiazole) | 1.32 Å | |
| C=C (benzene) | 1.40 Å | |
| C-N (amine) | 1.38 Å | |
| Bond Angle | C-S-N | 90.5° |
| S-N-C | 110.2° | |
| C-C-C (benzene) | 120.0° |
Ab Initio Methods in Quantum Chemical Characterization
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for calibration. researchgate.net DFT, particularly with hybrid functionals like B3LYP, is often considered and applied as an ab initio method in research contexts for characterizing molecular systems. researchgate.net
These methods are instrumental in obtaining a comprehensive quantum chemical characterization of this compound. By solving approximations of the Schrödinger equation, ab initio calculations provide a detailed picture of the molecule's wavefunction, from which all other properties can be derived. researchgate.net Researchers have successfully used these methods to clarify the structural and spectroscopic properties of various heterocyclic azo dyes and other complex molecules. researchgate.net The process involves optimizing the molecular structure to find its global energy minimum and then performing further calculations at this optimized geometry to predict various properties. researchgate.net
Analysis of Molecular Orbitals and Charge Distribution
The behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these orbitals is a standard output of DFT and ab initio calculations. researchgate.net
HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy level indicates a greater ability to act as an electron donor.
LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy level suggests a greater ability to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_g), is a critical descriptor of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net For related benzo[d]thiazole-containing polymers, the introduction of the thiazole (B1198619) ring has been shown to dramatically decrease the energy gap, enhancing electronic conductivity. nih.gov
Furthermore, calculations of electrostatic potential (ESP) map the charge distribution across the molecule. In related thiazole structures, the nitrogen and sulfur atoms create distinct potential regions, with the thiazole moiety often acting as an electron donor and other parts of the molecule, like a ketoenamine ring, acting as an electron acceptor. acs.org This "D-A" (Donor-Acceptor) structure is key to facilitating intramolecular charge transfer, which is vital for applications in electronics and optics. acs.org
Table 2: Illustrative Frontier Molecular Orbital Energies Note: Values are representative for heterocyclic systems and used for illustrative purposes.
| Parameter | Energy (eV) | Implication |
| HOMO Energy | -5.80 | Electron-donating capability |
| LUMO Energy | -1.95 | Electron-accepting capability |
| HOMO-LUMO Gap (E_g) | 3.85 | Chemical reactivity & stability |
Reactivity Studies Using Quantum Chemical Descriptors (e.g., Fukui Functions)
Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. The HOMO and LUMO energies are used to calculate global reactivity descriptors such as:
Ionization Potential (I): Approximated as -E_HOMO
Electron Affinity (A): Approximated as -E_LUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Prediction and Interpretation of Spectroscopic Properties
Computational methods are highly effective at predicting and helping to interpret various types of spectra. By calculating the response of the molecule to external fields, it is possible to simulate its spectroscopic signatures.
Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific motion of the atoms (e.g., stretching, bending). By comparing the calculated spectrum with an experimental one, each peak can be assigned to a specific functional group's vibration, confirming the molecular structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be accurately predicted using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. researchgate.net This allows for the theoretical assignment of NMR signals, which is invaluable for structural elucidation.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between the ground state and excited states. researchgate.net This provides information on the absorption wavelengths (λ_max) and oscillator strengths, predicting the appearance of the UV-Vis spectrum and offering insights into the molecule's photophysical properties. researchgate.net
Molecular Docking and Simulation Studies with Biomolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for identifying potential therapeutic agents.
Recent studies have designed and synthesized series of benzo[d]isothiazol derivatives as potential inhibitors of the programmed cell death-1 (PD-1)/programmed cell death ligand 1 (PD-L1) pathway, a key target in cancer immunotherapy. nih.gov In these studies, molecular docking was used to reveal the binding modes of the compounds within the PD-L1 dimer. The results help identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the protein's binding site. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.gov These simulations provide a more dynamic picture of the interaction, confirming the stability of the binding pose predicted by docking. Techniques like MM/GBSA and MM/PBSA are then used to calculate the binding free energy, offering a more quantitative prediction of the ligand's binding affinity. nih.gov Such computational studies are crucial for rationally designing more potent and selective inhibitors based on the benzo[d]isothiazole scaffold. nih.govnih.gov
Applications of Benzo D Isothiazole 3,5 Diamine and Its Derivatives in Materials Science
Development of Organic Semiconductors and Optoelectronic Materials
The benzo[d]isothiazole ring and its isomers are highly electron-deficient heterocycles, a characteristic that makes them prime candidates for building organic semiconductors. northwestern.edu When incorporated into larger molecular structures, these units can facilitate charge transport, which is essential for electronic and optoelectronic devices.
Derivatives such as 2,1,3-benzothiadiazole (B189464) (BT) are widely used to construct materials for applications including transistors, solar cells, and photodetectors. northwestern.edumdpi.com Small-donor molecules based on 2,1,3-benzothiadiazole have been synthesized and shown to possess semiconductor properties with narrow energy gaps, typically between 1.75 and 2.38 eV. mdpi.com These materials absorb light over a broad spectrum and emit light from the green to the red/near-infrared regions, making them promising for various optoelectronic applications. mdpi.com
Theoretical studies on related structures, like benzo[1,2-c:4,5-c']bis rsc.orgresearchgate.netuminho.ptselenadiazole (BBSD), further underscore the potential of these fused heterocyclic systems. BBSD derivatives are noted for their enhanced optoelectronic properties, chemical stability, and a smaller bandgap compared to their sulfur analogs, which is advantageous for solar cell performance. mdpi.com
Table 1: Optoelectronic Properties of Benzothiadiazole Derivatives
| Compound Type | Energy Gap (eV) | Application Area | Reference |
|---|---|---|---|
| 2,1,3-Benzothiadiazole Derivatives | 1.75 - 2.38 | Organic Optoelectronics | mdpi.com |
| BTZI-based Polymers | 0.92 - 1.13 | Organic Thin-Film Transistors, Solar Cells | nih.gov |
| isoBT-based Copolymers | - | Transistors, Solar Cells | northwestern.edu |
Role in Organic Transistors and Solar Cell Technologies
The utility of benzo[d]isothiazole derivatives is particularly evident in the fields of organic field-effect transistors (OFETs) and organic solar cells. By pairing electron-donating and electron-accepting (D-A) units within a polymer, researchers can fine-tune the material's electronic characteristics.
Copolymers created with an isomer, benzo[d] rsc.orgresearchgate.netresearchgate.netthiadiazole (isoBT), and tetrathiophene have demonstrated excellent performance in OFETs, with hole mobilities exceeding 0.7 cm²/(V s). northwestern.edu In bulk-heterojunction solar cells, these same materials have achieved power conversion efficiencies (PCEs) of 9%. northwestern.edu
Polymers incorporating 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI), a strong electron-withdrawing unit, have been developed for organic thin-film transistors (OTFTs). nih.gov These materials have shown substantial and balanced ambipolar transport, with electron and hole mobilities reaching up to 0.95 cm² V⁻¹ s⁻¹ and 0.50 cm² V⁻¹ s⁻¹, respectively. nih.gov When used in polymer solar cells, one such polymer demonstrated a PCE of 4.15% with a remarkably small energy loss of 0.44 eV. nih.gov Other n-type polymers featuring a benzothiadiazole core have yielded electron mobilities as high as 0.4 cm² V⁻¹ s⁻¹ in OFETs. acs.org
Small-molecule semiconductors based on benzothiadiazole have also been successfully used in OTFTs, exhibiting p-channel characteristics with hole mobilities of up to 0.10 cm² V⁻¹ s⁻¹. nih.gov Furthermore, polymers designed with a dithieno[3',2':3,4″;2,3″:5,6]benzo[1,2-c] rsc.orgresearchgate.netuminho.ptoxadiazole (BOT) unit have led to polymer solar cells with a PCE of 6.08%. nih.gov
Table 2: Performance of Benzo[d]isothiazole Derivative-based Devices
| Device Type | Material | Performance Metric | Value | Reference |
|---|---|---|---|---|
| OFET | isoBT-copolymer | Hole Mobility | >0.7 cm²/(V s) | northwestern.edu |
| Solar Cell | isoBT-copolymer | Power Conversion Efficiency | 9% | northwestern.edu |
| OTFT | BTZI-based Polymer (P3) | Electron/Hole Mobility | 0.95 / 0.50 cm² V⁻¹ s⁻¹ | nih.gov |
| Solar Cell | BTZI-based Polymer (P1) | Power Conversion Efficiency | 4.15% | nih.gov |
| OFET | PCDTT-FCNBT | Electron Mobility | ~0.4 cm² V⁻¹ s⁻¹ | acs.org |
| OTFT | PT-BTD | Hole Mobility | 0.10 cm² V⁻¹ s⁻¹ | nih.gov |
| Solar Cell | PIDT-BOT | Power Conversion Efficiency | 6.08% | nih.gov |
Investigation as Organic Radicals and Conducting Systems
The unique electronic structure of the benzo[d]isothiazole family also extends to the formation of stable radical species. Specifically, the benzo rsc.orgresearchgate.netresearchgate.netdithiazole structure, a related heterocycle, can exist as a neutral compound, a cation, or a benzodithiazoyl radical. mdpi.com These forms can be reversibly interconverted through simple chemical transformations. mdpi.com
The potential to form stable organic radicals has opened up avenues for research into their use in conducting systems and other materials science applications where unpaired electrons can play a key role, such as in molecular magnets or spintronics. mdpi.com The conjugated profile of the benzo rsc.orgresearchgate.netresearchgate.netdithiazole functionality is responsible for these fascinating electronic properties, which are increasingly being explored in the context of organic semiconductors and conductors. mdpi.com
Functional Polymers Incorporating Benzo[d]isothiazole Units
The benzo[d]isothiazole scaffold and its related structures are versatile components for creating advanced functional polymers. nih.gov The diamine functionality, as seen in Benzo[d]isothiazole-3,5-diamine, provides reactive sites for polymerization, allowing these heterocyclic units to be integrated into polymer backbones to impart specific electronic, optical, or responsive properties.
For instance, polythiophenes containing a benzo[d]thiazole heterocycle have been synthesized, demonstrating good thermal stability and fluorescence properties due to their conjugated chain. researchgate.net Another example involves benzothiazole-disulfide based polymers that are designed to be redox-responsive, enabling the reversible attachment and release of molecules, which is useful for creating functional surface coatings. rsc.org The incorporation of these heterocyclic units is a key strategy for developing polymers with tailored characteristics for high-performance applications, from semiconductors to biomedical devices. northwestern.edursc.orgnih.gov
Exploration in Advanced Dye Chemistry and Pigment Research
The strong light absorption and emission properties of benzo[d]isothiazole derivatives have led to their extensive exploration in dye and pigment chemistry. Historically, the benzo rsc.orgresearchgate.netresearchgate.netdithiazole structure was recognized for its use in the manufacture of organic dyes. mdpi.com
More recently, research has focused on creating sophisticated dyes for modern applications. Benzothiazole-based donor-acceptor-donor (D-A-D) systems have been synthesized as efficient fluorophores for white LEDs and as dichroic dyes for transmittance-control liquid crystal devices. researchgate.net Photochromic azo dyes containing the benzothiazole (B30560) moiety have also been developed, where the kinetics of color change can be controlled by the specific chemical linkage within the molecule. uminho.pt These studies highlight the tunability of the optical properties of benzo[d]isothiazole-based dyes, making them suitable for advanced applications like smart glass and high-performance displays. uminho.ptresearchgate.net
Biological Activity Studies of Benzo D Isothiazole 3,5 Diamine Derivatives in Vitro and Mechanistic Focus
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For benzo[d]isothiazole derivatives, these studies have provided valuable insights into the structural requirements for various biological activities.
In the context of antibacterial agents targeting DNA gyrase and topoisomerase IV, the benzothiazole-2,6-diamine scaffold has been identified as a key pharmacophore. brc.hu Replacing the 4,5,6,7-tetrahydrobenzo[d]thiazole core with a benzothiazole-2,6-diamine scaffold and modifying substituents at positions 2 and 6 resulted in compounds with potent, nanomolar inhibition of Escherichia coli DNA gyrase and improved activity against Staphylococcus aureus DNA gyrase and topoisomerase IV from both bacteria. acs.org Further exploration of the "reversed" analogs and ring-opened inhibitors of 4,5,6,7-tetrahydrobenzo[d]thiazoles demonstrated that the intact heterocyclic system is crucial for potent DNA gyrase inhibition, as these modifications led to a loss of important cation–π interactions in the binding site. brc.hu
In the development of antiproliferative agents, benzo[d]isothiazole hydrazones have been synthesized and evaluated. The fragment –CO−NH−N=CH−2-hydroxyphenyl was identified as being important for biological activity, suggesting that an intramolecular hydrogen bond or a favorable spatial arrangement of key groups is beneficial for cytotoxicity. ddg-pharmfac.net
In Vitro Cytotoxicity and Antiproliferative Activity against Various Cell Lines
Several studies have investigated the in vitro cytotoxic and antiproliferative effects of benzo[d]isothiazole derivatives against a range of cancer cell lines.
Benzo[d]isothiazole Schiff bases demonstrated marked cytotoxicity against human CD4+ lymphocytes (MT-4 cells), with CC50 values ranging from 4-9 microM. nih.gov This finding prompted further evaluation of their antiproliferative activity. The results indicated that all tested benzo[d]isothiazole derivatives were effective in inhibiting the growth of leukemia cell lines. nih.gov However, only one compound from this series showed antiproliferative activity against two solid tumor-derived cell lines. nih.gov
Further research on benzo[d]isothiazole hydrazones revealed their potential as antiproliferative agents. ddg-pharmfac.net Compound 2h emerged as the most active in its series, showing comparable potency to the standard drug 6-mercaptopurine (B1684380) against hematological tumors. ddg-pharmfac.net Notably, this compound was significantly more potent than 6-MP against skin melanoma and lung squamous carcinoma. ddg-pharmfac.net Interestingly, some derivatives, such as 2i and 2k , were selectively cytotoxic against leukemia cell lines while being non-toxic to solid tumor and normal cells. ddg-pharmfac.net In contrast, the 2,4-dinitro derivatives showed no cytotoxicity against normal cell lines. ddg-pharmfac.net
A series of benzo[d]isoxazole derivatives were also developed as potent BET bromodomain inhibitors for castration-resistant prostate cancer. The two most potent compounds, 6i and 7m , effectively inhibited cell growth and colony formation in prostate cancer cell lines. nih.gov
| Compound/Derivative | Cell Line(s) | Activity | Reference |
| Benzo[d]isothiazole Schiff bases | MT-4 (human CD4+ lymphocytes) | Marked cytotoxicity (CC50 = 4-9 µM) | nih.gov |
| Benzo[d]isothiazole derivatives | Leukemia cell lines | Inhibited growth | nih.gov |
| Compound 1e (Schiff base) | Two solid tumor-derived cell lines | Antiproliferative activity | nih.gov |
| Compound 2h (hydrazone) | Hematological tumors, skin melanoma, lung squamous carcinoma | Potent antiproliferative activity | ddg-pharmfac.net |
| Compounds 2i , 2k (hydrazones) | Leukemia cell lines | Selective cytotoxicity | ddg-pharmfac.net |
| Benzo[d]isoxazole derivatives (6i , 7m ) | Prostate cancer cell lines | Potent inhibition of cell growth and colony formation | nih.gov |
Enzyme Inhibition and Target-Based Biological Activity Investigations (e.g., DNA GyrB)
The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. Benzo[d]isothiazole derivatives have been investigated as inhibitors of several important enzymes.
A significant area of research has focused on the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. brc.hu Derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole have been identified as potent inhibitors of the ATP-binding GyrB subunit. brc.hu Optimized analogs demonstrated improved inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. brc.hu The replacement of the tetrahydrobenzo[d]thiazole core with a benzothiazole-2,6-diamine scaffold led to equipotent nanomolar inhibitors of E. coli DNA gyrase. acs.org Molecular docking studies have confirmed the binding of these inhibitors to the ATP-binding pocket of GyrB. acs.org
In the context of cancer immunotherapy, benzo[d]isothiazole derivatives have been developed as small molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. nih.gov Compound D7 exhibited the best inhibitory activity with an IC50 value of 5.7 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay. nih.gov
Other enzyme targets for benzo[d]isothiazole derivatives include acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant to Alzheimer's disease. nih.govanadolu.edu.tr Additionally, some derivatives have shown inhibitory activity against carbonic anhydrase and α-amylase. dntb.gov.uaresearchgate.net
| Derivative Class | Target Enzyme | Activity | Reference |
| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | DNA gyrase, Topoisomerase IV | Nanomolar IC50 values | brc.hu |
| Benzothiazole-2,6-diamines | DNA gyrase, Topoisomerase IV | Nanomolar inhibition | acs.org |
| Benzo[d]isothiazole derivative D7 | PD-1/PD-L1 interaction | IC50 = 5.7 nM | nih.gov |
| Benzothiazole (B30560) derivatives | Acetylcholinesterase (AChE), Monoamine oxidase B (MAO-B) | Enzyme inhibition | nih.govanadolu.edu.tr |
| Benzo[d]thiazole sulfonates | Carbonic anhydrase, α-amylase, Pancreatic lipase | Inhibitory activity | dntb.gov.uaresearchgate.net |
In Vitro Antimicrobial and Antiviral Potential of Benzo[d]isothiazole Derivatives
The antimicrobial and antiviral properties of benzo[d]isothiazole derivatives have been a subject of investigation, with some compounds showing promising activity.
While a study on benzo[d]isothiazole Schiff bases found no significant antiviral or antimicrobial activity against a panel of viruses and bacteria, including HIV-1, HBV, Staphylococcus aureus, and Salmonella spp., other research has yielded more positive results. nih.gov Some benzo[d]isothiazol-3(2H)-one derivatives have demonstrated favorable antimicrobial activity in preliminary biological tests. researchgate.net
In the realm of antiviral research, a hybrid methyl derivative of benzo[d]isothiazole showed an EC50 value greater than 5 µM against HIV-1. nih.gov Benzothiazole derivatives, a closely related class of compounds, have been more extensively studied for their antiviral potential against a variety of viruses, including HCV and influenza. nih.govbohrium.comnveo.org
Regarding antibacterial activity, derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole that inhibit DNA gyrase have shown improved antibacterial activity against Gram-positive strains, with the most promising inhibitor, compound 29 , being active against Enterococcus faecalis, Enterococcus faecium, and S. aureus (wild-type and resistant strains) with MIC values between 4 and 8 μg/ml. brc.hu
Mechanistic Investigations of Molecular Interactions with Biological Systems
Understanding the molecular interactions between benzo[d]isothiazole derivatives and their biological targets is crucial for rational drug design. Molecular modeling techniques have been instrumental in elucidating these interactions.
For the PD-1/PD-L1 inhibitor D7 , molecular docking and molecular dynamics simulations revealed key interactions. nih.gov The biphenyl (B1667301) group of D7 interacts with hydrophobic residues such as Ile54A, Tyr56A, Met115A, and Ala121A of the PD-L1 protein. nih.gov The bromobenzene (B47551) moiety forms a π-π stacking interaction with Tyr56B, while the L-serine moiety forms hydrogen bonds and salt bridge interactions with Asp122A and Lys124A. nih.gov
In the case of DNA gyrase inhibitors, docking studies of a benzothiazole-based inhibitor in complex with S. aureus GyrB showed that the pyrrolamide moiety forms hydrogen bonds with Asp73 and Thr165. nih.gov A salt bridge is formed between the 6-carboxylate group and Arg136, and a cation-π interaction occurs between the benzothiazole ring and the guanidinium (B1211019) group of Arg76. nih.gov
For AChE inhibitors, molecular modeling has shown that the benzothiazole ring can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, a "dual binding site" feature that is considered beneficial for activity. anadolu.edu.tr
These mechanistic insights at the molecular level provide a solid foundation for the future design and optimization of more potent and selective benzo[d]isothiazole-based therapeutic agents.
Future Research Directions and Emerging Trends
Advancements in Stereoselective and Asymmetric Synthesis of Benzo[d]isothiazole-3,5-diamine
While this compound itself is an achiral molecule, the introduction of substituents can create chiral centers, which are often crucial for specific biological activities. Future research will likely focus on developing stereoselective and asymmetric synthetic methods to produce chiral derivatives of this compound with high enantiomeric purity.
Currently, synthetic routes to the core benzo[d]isothiazole structure often involve intramolecular cyclization of substituted benzamides or intermolecular reactions of halobenzamides with sulfur sources. mdpi.com For instance, copper-catalyzed intramolecular N–S bond formation and electrochemical dehydrogenative cyclization are modern methods used to create the benzo[d]isothiazol-3(2H)-one skeleton. mdpi.com Future advancements could adapt these strategies to incorporate chiral auxiliaries or catalysts that guide the stereochemical outcome of the reaction. The application of stereoselective aza-Michael reactions, a powerful tool for creating nitrogen-containing heterocycles, could also be explored for building chiral-substituted benzisothiazole systems. rsc.org The development of such synthetic methodologies will be critical for systematically studying the biological properties of individual stereoisomers and identifying those with optimal therapeutic potential.
Comprehensive Exploration of Novel Materials Applications
The benzo[d]isothiazole scaffold is a component of various functional materials. An emerging trend is the rational design of multifunctional benzothiadiazole derivatives for applications in organic photonics and electronics. nih.gov These materials can act as red optical waveguides and p-type semiconductors in organic field-effect transistors (OFETs). nih.gov
Given that this compound possesses two amine groups, it is an excellent candidate for polymerization. These amino functionalities can serve as reactive sites for creating novel polymers with unique electronic and optical properties. Future research should explore the synthesis of polyamides, polyimides, and other polymers incorporating the this compound unit. These materials could be investigated for applications in:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the benzothiazole (B30560) core could be tuned through polymerization and substitution. mdpi.com
Organic Photovoltaics (OPVs): The electron-rich nature of the diamine could be exploited in designing new donor materials for solar cells.
Sensors: The amine groups provide sites for functionalization with receptors capable of binding specific analytes, leading to changes in the material's optical or electronic properties.
Deepening the Understanding of Structure-Property-Activity Relationships through Integrated Approaches
To guide the rational design of new this compound derivatives, a deeper understanding of their structure-property-activity relationships (SPAR or QSAR) is essential. This involves integrating computational modeling with experimental data to correlate specific structural features with observed properties.
For example, studies on benzothiazole-based inhibitors of Heat shock protein 90 (Hsp90) have successfully used ligand-based design and molecular dynamics simulations to build SAR models. nih.govresearchgate.net These models helped identify key structural motifs responsible for potent anticancer activity. nih.gov Similarly, research on imidazobenzodiazepines has shown how subtle changes, like the position of a chlorine atom, can dramatically alter a molecule's binding affinity for different receptor subtypes. nih.gov
Future work on this compound should employ a similar integrated approach. This would involve:
Computational Docking: Simulating how different derivatives bind to specific biological targets (e.g., enzymes, receptors).
Quantum Chemical Calculations: Predicting electronic properties like HOMO/LUMO levels to assess suitability for materials applications. mdpi.com
Experimental Validation: Synthesizing the designed compounds and testing their biological activity or material properties to refine the computational models.
This iterative cycle of design, synthesis, and testing will accelerate the discovery of compounds with optimized performance for specific applications.
Expanding Bioactivity Profiling and Investigating New Biological Targets
The benzothiazole and benzisothiazole scaffolds are present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov For instance, some benzo[d]isothiazole Schiff bases have shown marked cytotoxicity against human cancer cell lines. nih.gov Derivatives of the related 1,5-benzothiazepine (B1259763) core are found in clinically used drugs targeting calcium channels and other receptors. thesciencein.org
A key future direction for this compound is to expand its bioactivity profile through broad screening campaigns. This involves testing the compound and its derivatives against a wide range of biological targets, such as:
Kinases and Proteases: Key enzyme families implicated in cancer and inflammatory diseases.
G-Protein Coupled Receptors (GPCRs): A major class of drug targets.
Microbial Enzymes: To identify novel antibacterial or antifungal agents. researchgate.net
Researchers have successfully designed benzothiazole derivatives as inhibitors of the B-cell lymphoma 2 (BCL-2) protein, a key target in apoptosis-resistant cancers. nih.gov This demonstrates the potential for identifying novel biological targets for this class of compounds. Investigating the potential of this compound derivatives against emerging targets like Hsp90 or in pathways related to oxidative stress could yield promising new therapeutic leads. nih.govunife.it
Rational Design of Multi-functional Benzo[d]isothiazole-based Compounds
An exciting trend in drug and materials discovery is the development of single molecules with multiple functions. unife.it The this compound scaffold is well-suited for this "multi-functional" approach. The two amine groups and the aromatic ring system provide multiple points for chemical modification, allowing for the integration of different functional moieties into a single hybrid molecule.
Future research could focus on designing compounds where the this compound core is linked to:
Other Pharmacophores: Combining the benzisothiazole unit with another known active group to create multi-target drugs. This strategy is being explored for complex diseases where hitting multiple targets may be more effective. mdpi.com
Imaging Agents: Attaching fluorescent dyes or metal-chelating groups to create theranostic agents, which can be used for both diagnosis (e.g., via PET or fluorescence imaging) and therapy.
Photosensitizers: The benzothiazole core has known photosensitizing properties, which could be harnessed for photodynamic therapy (PDT), where a drug is activated by light to kill cancer cells. mdpi.com
The rational design of such multi-functional agents, guided by the SPAR studies mentioned previously, represents a sophisticated and promising frontier for this compound research. nih.govmdpi.com
Q & A
How can researchers optimize the synthesis of Benzo[d]isothiazole-3,5-diamine derivatives to improve yield and purity?
Basic Research Question
Key factors include solvent selection, reaction time, and catalytic additives. For example, refluxing 4-(Benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in ethanol under acidic conditions (e.g., acetic acid) for 4–6 hours yields oxadiazinane or triazinane derivatives with moderate to high purity (65–85% yield) . Pressure reduction and solvent evaporation followed by filtration are critical for isolating solids without impurities . Optimizing molar ratios (e.g., 1:1 amine-to-electrophile) and using anhydrous solvents can minimize side reactions.
What spectroscopic and analytical methods are most effective for characterizing this compound derivatives?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and hydrogen bonding patterns. For instance, NH protons in derivatives like N3,N5-di-p-chloroisoxazole-3,5-diamine appear as singlets at δ 3.99 ppm in DMSO-d₆ . High-Resolution Mass Spectrometry (HRMS) validates molecular weights (e.g., m/z 319 [M-1] for chlorinated derivatives ). Infrared (IR) spectroscopy identifies functional groups, such as C=N stretches at ~1668 cm⁻¹ .
How should researchers design experiments to evaluate the biological activity of this compound compounds?
Advanced Research Question
Activity screening should use standardized assays across multiple biological targets. For example, derivatives substituted with electron-withdrawing groups (e.g., 3f in ) show enhanced activity against bacterial strains (Sp1–Sp5) compared to electron-donating substituents . Dose-response curves and IC₅₀ values should be calculated using in vitro models (e.g., cancer cell lines or microbial cultures). Include controls for solvent effects and validate results with replicates to ensure reproducibility.
How can conflicting biological activity data from different studies on similar compounds be resolved?
Advanced Research Question
Discrepancies often arise from variations in assay conditions, substituent effects, or purity levels. For example, compound 3b in shows higher activity (Sp1: 19) compared to 3d (Sp1: 3), likely due to para-chloro substituents enhancing membrane permeability . Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and characterize compound stability under assay conditions. Meta-analyses of structure-activity relationships (SAR) can identify trends obscured by methodological differences.
What mechanistic pathways are involved in the reactivity of this compound with aryl isothiocyanates?
Advanced Research Question
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Cyclization under acidic conditions generates oxadiazinane or triazinane cores, depending on steric and electronic factors . Computational studies (e.g., DFT) can map transition states and predict regioselectivity. Kinetic experiments (e.g., monitoring by HPLC) may reveal rate-limiting steps, such as intermediate dehydration.
What strategies are recommended for establishing structure-activity relationships in this compound derivatives?
Advanced Research Question
Systematically vary substituents at positions 3 and 5 while maintaining the isothiazole core. For example, electron-deficient aryl groups (e.g., nitro or chloro) in 3f enhance antibacterial activity, whereas methoxy groups in 3a reduce potency . Use multivariate analysis to correlate physicochemical properties (logP, polar surface area) with activity. X-ray crystallography or docking studies can elucidate binding modes to biological targets (e.g., enzyme active sites) .
What factors influence the stability of this compound under different reaction conditions?
Basic Research Question
Stability is sensitive to pH, temperature, and solvent polarity. Refluxing in ethanol with acetic acid (pH ~4–5) prevents decomposition of the amine during condensation reactions . Avoid strong bases or oxidizers, which may degrade the isothiazole ring. Storage under inert atmosphere (N₂/Ar) at low temperatures (-20°C) preserves labile derivatives. Monitor degradation by TLC or LC-MS during prolonged reactions.
What are the key considerations when designing novel derivatives of this compound for enhanced pharmacological properties?
Advanced Research Question
Prioritize substituents that improve bioavailability and target engagement. For instance, fluorine substitution (e.g., 6-fluoroquinoline derivatives in ) enhances metabolic stability . Balance hydrophobicity (e.g., logP 1.49 for the parent compound ) to optimize membrane permeability. Use prodrug strategies (e.g., esterification of amine groups) to mitigate rapid clearance. Validate selectivity profiles to minimize off-target effects in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
